Cas no 1173897-87-4 ((5-bromo-4-methyl-1,3-thiazol-2-yl)methanol)

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol is a versatile organic compound with a brominated thiazole substituent. It offers high purity and stability, suitable for various synthetic applications. Its unique structure enables efficient participation in reactions, providing a building block for complex molecules. This compound is valued for its reactivity and potential in pharmaceutical, agrochemical, and materials science research.
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol structure
1173897-87-4 structure
Product Name:(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol
CAS No:1173897-87-4
MF:C5H6BrNOS
MW:208.076239109039
MDL:MFCD19440536
CID:2114916
PubChem ID:20557653
Update Time:2025-10-31

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-methyl-2-Thiazolemethanol
    • (5-bromo-4-methyl-1,3-thiazol-2-yl)methanol
    • (5-bromo-4-methylthiazol-2-yl)methanol
    • QIXXLCJOJGHZJB-UHFFFAOYSA-N
    • 2-Thiazolemethanol,5-bromo-4-methyl-
    • 2-Thiazolemethanol, 5-bromo-4-methyl-
    • (5-Bromo-4-methyl-thiazol-2-yl)-methanol
    • SCHEMBL2592451
    • AT10266
    • DA-37735
    • EN300-343183
    • 1173897-87-4
    • MDL: MFCD19440536
    • Inchi: 1S/C5H6BrNOS/c1-3-5(6)9-4(2-8)7-3/h8H,2H2,1H3
    • InChI Key: QIXXLCJOJGHZJB-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)N=C(CO)S1

Computed Properties

  • Exact Mass: 206.93535g/mol
  • Monoisotopic Mass: 206.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4
  • XLogP3: 1.5

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol Pricemore >>

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